molecular formula C7H12O2 B3263509 (E)-4-methylhex-2-enoic Acid CAS No. 37549-83-0

(E)-4-methylhex-2-enoic Acid

Cat. No. B3263509
CAS RN: 37549-83-0
M. Wt: 128.17 g/mol
InChI Key: QDYRHGGXBLRFHS-SNAWJCMRSA-N
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Description

(E)-4-methylhex-2-enoic acid, also known as ethyl 4-methylhex-2-enoate, is a colorless liquid with a fruity odor. It is an important intermediate in the synthesis of various chemicals, including flavors and fragrances. In recent years, this compound has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Biosynthetic Studies

The biosynthesis of related compounds, such as 2-amino-4-methylhex-4-enoic acid, has been examined in plants like Aesculus californica, revealing insights into amino acid synthesis and plant metabolism. For instance, the role of isoleucine as a precursor in these processes has been highlighted, expanding our understanding of plant biochemistry (Fowden & Mazelis, 1971).

Chemical Synthesis and Configuration Analysis

Significant research has been conducted on the synthesis and configuration of related compounds. Studies on palladium-catalyzed hydrogenation of 4-methylhexa-2,3-dienoic acid, for example, offer insights into molecular dissymmetry and the conversion into centrodissymmetry, which is crucial for understanding the stereochemical aspects of organic compounds (Crombie, Jenkins, & Roblin, 1975).

Photochemistry

Research into the photoisomerizations of related compounds, such as protonated 4-methylpent-2-enoic acid, sheds light on the mechanisms of photo-induced reactions in organic compounds. These studies contribute to the broader understanding of photochemical processes in organic chemistry (Childs et al., 1983).

Amino Acid Characterization

The identification and characterization of amino acids in various species, including their role in protein synthesis and interaction with enzymes, has been a topic of interest. For example, the characterization of amino acids in Aesculus californica provides insights into the role of specific amino acids in plants and their enzymatic interactions (Fowden, 1968).

Food Chemistry

In the field of food chemistry, the behavior of compounds like 4-hydroxyhex-2-enal in oil-in-water emulsions has been studied, contributing to our understanding of food preservation, spoilage, and the chemistry of flavor compounds (Vandemoortele et al., 2020).

properties

IUPAC Name

(E)-4-methylhex-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4-6H,3H2,1-2H3,(H,8,9)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYRHGGXBLRFHS-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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